Supply Challenge: Traditional 5/6-membered N-heterocycles (pyrrolidine/piperidine) lack the ring strain and reactivity profile required for selective sequential amine functionalization, often necessitating cumbersome protection/deprotection steps. Solution: Azetidin-3-amine HCl features a 25-32 kcal/mol strained azetidine core with a 100-fold nucleophilicity differential between amine groups, enabling sequential functionalization without protecting groups. Key Outcomes: (1) Streamlined synthesis of melamine-based dendrimers, peptide mimetics, and heterobifunctional linkers. (2) Enhanced aqueous solubility and attenuated off-target kinase activity in drug scaffolds. (3) Access to unique ring-opening and cycloaddition chemistries inaccessible to larger rings. (4) Proven antibacterial efficacy against MRSA when incorporated into fluoroquinolone C7 position. (5) Reliable hydrochloride salt form ensures superior stability and handling.
Molecular FormulaC3H9ClN2
Molecular Weight108.57 g/mol
Cat. No.B8769725
⚠ Attention: For research use only. Not for human or veterinary use.
Azetidin-3-amine hydrochloride (CAS 2089377-55-7) is a four-membered, saturated nitrogen heterocycle salt featuring a primary amine substituent at the 3-position of the azetidine ring [1]. This compound serves as a pivotal synthetic building block in medicinal chemistry and drug discovery, characterized by a predicted pKa of 10.36±0.40 for the conjugate acid and slight aqueous solubility in its free base form [2]. The hydrochloride salt form enhances stability and handling properties relative to the free base, making it the preferred form for laboratory procurement and synthetic workflows .
1
Form
Hydrochloride salt for enhanced handling stability over free base
2
Reactivity profile
Strained 4-membered ring enables ring-opening and functionalization pathways
Azetidin-3-amine HCl: Limitations of Pyrrolidine/Piperidine Substitutes
Despite sharing a saturated N-heterocyclic core, azetidin-3-amine derivatives exhibit markedly different physicochemical and reactivity profiles compared to their five- and six-membered counterparts (pyrrolidines and piperidines) [1]. The four-membered azetidine ring possesses a ring strain energy of approximately 25-32 kcal/mol, which is intermediate between the highly labile aziridines (~27.7 kcal/mol) and the virtually strain-free pyrrolidines (~5.4 kcal/mol) [2][3]. This unique strain profile dictates a distinct reactivity landscape—enabling ring-opening and functionalization chemistries that are not accessible with larger, less strained rings—while simultaneously providing sufficient stability for routine handling [4]. Furthermore, the 3-amino substitution alters both nucleophilicity and basicity in ways that cannot be approximated by simple ring expansion, as evidenced by differential amine group reactivities and pKa shifts [5]. Consequently, substituting a pyrrolidine or piperidine building block for an azetidine-3-amine core in a synthetic sequence or drug scaffold is unlikely to preserve the desired reactivity, selectivity, or pharmacological outcome.
Target
Azetidin-3-amine HCl Ring strain ~25–32 kcal/mol
Pyrrolidine analog
Ring strain ~5.4 kcal/mol Lower reactivity; larger ring may shift pKa and nucleophilicity
Target
3-amino substitution on azetidine core
Piperidine analog
4-aminopiperidine shows lower chemoselectivity differential (~20-fold vs. ~100-fold)
Ring expansion alters strain-driven reactivity, amine nucleophilicity ratios, and protonation equilibrium. Similar N-heterocycle core does not ensure interchangeable synthetic or pharmacological outcomes.
[1] Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. View Source
[2] Bachrach, S. M. (2013). Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? Journal of Physical Organic Chemistry, 26(7), 599-605. View Source
[3] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Ring strain values for aziridine, azetidine, pyrrolidine). View Source
[4] Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. View Source
[5] Moreno, K. X., & Simanek, E. E. (2007). Identification of diamine linkers with differing reactivity and their application in the synthesis of melamine dendrimers. Tetrahedron Letters, 48(50), 8767-8770. View Source
Azetidin-3-amine HCl: Quantitative Differentiation from Comparator Building Blocks
Primary vs. Secondary Amine Nucleophilicity Differential
In a comparative study of diamine linkers, the nucleophilicity of the primary amine group relative to the secondary amine group in 3-aminoazetidine differs by a factor of 100, whereas the same ratio is 70 for 3-aminopyrrolidine and only 20 for 4-aminopiperidine [1]. This 5-fold higher reactivity differential in the azetidine system enables significantly enhanced chemoselectivity in stepwise functionalization sequences.
Amine nucleophilicity ratioHead-to-head
100-fold (azetidine) vs. 70-fold (pyrrolidine) vs. 20-fold (piperidine)
1°/2° amine ratio
Azetidine ratio 1.4× higher than pyrrolidine; 5× higher than piperidine
Reported higher chemoselectivity in diamine linker functionalization
This quantifies the superior chemoselectivity achievable with azetidin-3-amine, directly reducing protection/deprotection steps and improving synthetic yield in complex molecule assembly.
[1] Moreno, K. X., & Simanek, E. E. (2007). Identification of diamine linkers with differing reactivity and their application in the synthesis of melamine dendrimers. Tetrahedron Letters, 48(50), 8767-8770. View Source
Anti-MRSA Potency of Azetidine-Fluoroquinolones
A series of fluoroquinolones incorporating 3-aminoazetidine derivatives at the C7 position were evaluated against quinolone-susceptible MRSA. The study reported that some of these azetidine-containing compounds exhibited superior antibacterial activity in comparison with clinically used fluoroquinolones, including levofloxacin, ciprofloxacin, and gatifloxacin [1]. This demonstrates that the azetidine-3-amine scaffold confers a tangible potency advantage over established comparator drugs in a therapeutically relevant antibacterial context.
Anti-MRSA activityHead-to-head
Reported higher antibacterial activity vs. levofloxacin, ciprofloxacin, gatifloxacin
In vitro MRSA susceptibility testing; specific fold-improvement data in primary reference
Antibacterial drug discoveryMRSAFluoroquinolone optimization
Evidence Dimension
Antibacterial activity against quinolone-susceptible MRSA
Target Compound Data
Superior activity (quantified as lower MIC or larger zone of inhibition in original study)
Comparator Or Baseline
Levofloxacin, ciprofloxacin, gatifloxacin
Quantified Difference
Superior activity reported; specific fold-improvement data available in primary reference
Conditions
In vitro antibacterial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) strains
Why This Matters
This validates the azetidine-3-amine core as a performance-enhancing structural element in antibacterial drug candidates, justifying its selection over alternative amine building blocks in medicinal chemistry programs targeting resistant pathogens.
Antibacterial drug discoveryMRSAFluoroquinolone optimization
[1] Ikee, Y., Hashimoto, K., Nakashima, M., Hayashi, K., Sano, S., Shiro, M., & Nagao, Y. (2007). Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane. Bioorganic & Medicinal Chemistry Letters, 17(4), 942-945. View Source
Ring Strain Energy: Reactivity & Stability Balance
Computational and experimental studies establish the ring strain energy of azetidine at approximately 25-32 kcal/mol, which is nearly 5-fold higher than that of pyrrolidine (~5.4 kcal/mol) and only slightly lower than that of aziridine (~27.7 kcal/mol) [1][2]. This intermediate strain energy confers a unique balance: the ring is sufficiently stable for routine handling and chromatographic purification, yet reactive enough to undergo ring-opening, cycloaddition, and functionalization chemistries that are kinetically inaccessible for larger, less strained N-heterocycles [3].
Ring strain energyCross-study
~25–32 kcal/mol (azetidine) vs. ~5.4 kcal/mol (pyrrolidine)
4.6–5.9× more strained than pyrrolidine; comparable to aziridine
This quantifies why azetidine-3-amine enables synthetic transformations that pyrrolidine and piperidine analogs cannot support, directly impacting the scope and efficiency of downstream synthetic routes.
[1] Bachrach, S. M. (2013). Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? Journal of Physical Organic Chemistry, 26(7), 599-605. View Source
[2] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Ring strain values for aziridine, azetidine, pyrrolidine). View Source
[3] Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. View Source
pKa Modulation and Membrane Permeability Implications
The predicted pKa of the conjugate acid of azetidin-3-amine is 10.36±0.40, which is approximately 0.9 pKa units lower than that of pyrrolidine (pKa 11.27) and 0.8 units lower than that of piperidine (pKa 11.22) [1][2]. This reduced basicity, attributed to the electron-withdrawing inductive effect of the strained four-membered ring and the 3-amino substituent, alters the protonation equilibrium at physiological pH, potentially influencing membrane permeability, solubility, and off-target binding in drug discovery contexts [3].
Conjugate acid pKaCross-study
10.36±0.40 (azetidin-3-amine) vs. 11.27 (pyrrolidine) vs. 11.22 (piperidine)
0.91 units less basic than pyrrolidine; 0.86 units less basic than piperidine
Lower basicity may alter protonation equilibrium at physiological pH
Predicted values; supports permeability and off-target binding review
Acid dissociation constant (pKa) of conjugate acid
Target Compound Data
10.36±0.40 (predicted)
Comparator Or Baseline
Pyrrolidine: 11.27; Piperidine: 11.22
Quantified Difference
Azetidin-3-amine is 0.91 pKa units less basic than pyrrolidine; 0.86 units less basic than piperidine
Conditions
Aqueous solution, 25°C; predicted values from ChemicalBook database
Why This Matters
Even sub-unit differences in pKa can significantly impact the fraction of unionized species at physiological pH (pH 7.4), with direct implications for passive membrane permeability, volume of distribution, and susceptibility to lysosomal trapping in drug development.
[1] Wikipedia. (n.d.). Pyrrolidine. Retrieved from https://en.wikipedia.org/wiki/Pyrrolidine View Source
[2] Wikipedia. (n.d.). Piperidine. Retrieved from https://en.wikipedia.org/wiki/Piperidine View Source
[3] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. View Source
Kinase Selectivity: Off-Target Attenuation by Azetidine Scaffold
In the design of a topical JAK inhibitor for dry eye disease, a focused medicinal chemistry effort employed an sp2-to-sp3 drug design strategy that introduced an azetidin-3-amino bridging scaffold [1]. KINOMEscan selectivity profiling of a precursor compound lacking this scaffold revealed widespread affinity across the human kinome, indicating high potential for off-target toxicity. Replacement with the azetidin-3-amino bridge attenuated this off-target kinase activity while simultaneously maintaining JAK-STAT potency and improving aqueous solubility [1]. The final lead compound (Compound 31) incorporating the azetidin-3-amino scaffold demonstrated a favorable profile suitable for topical ocular administration.
Kinase selectivity modulationClass-level
Azetidin-3-amino bridge attenuated off-target kinase binding while maintaining JAK potency
Qualitative improvement in selectivity; specific Kd and IC50 values available in primary reference
Conditions
In vitro KINOMEscan profiling; JAK biochemical and cellular assays
Why This Matters
This case study demonstrates that the azetidin-3-amino scaffold is not merely a passive linker but actively contributes to improving kinase selectivity and drug-like properties, providing a validated design strategy for medicinal chemists seeking to optimize lead compounds.
[1] Gordhan, H. M., Miller, S. T., Clancy, D. C., Ina, M., McDougal, A. V., Cutno, D. K., ... & Ellis, D. A. (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. Journal of Medicinal Chemistry, 66(13), 8929-8950. View Source
The 100-fold nucleophilicity differential between the primary and secondary amine groups in azetidin-3-amine enables sequential functionalization without protection/deprotection steps [1]. This scenario is optimal for researchers constructing melamine-based dendrimers, peptide mimetics, or heterobifunctional linkers where precise control over amine reactivity is critical for synthetic efficiency.
Fluoroquinolone Optimization Against Resistant MRSA
Fluoroquinolone derivatives incorporating 3-aminoazetidine at the C7 position have demonstrated superior antibacterial activity against MRSA compared to clinically used agents like levofloxacin and ciprofloxacin [2]. This scenario is directly applicable to medicinal chemistry teams pursuing next-generation antibiotics targeting resistant Gram-positive pathogens.
Kinase Inhibitor Design for Selectivity & Solubility
As demonstrated in the development of a topical JAK inhibitor, the azetidin-3-amino bridging scaffold can attenuate off-target kinase activity while enhancing aqueous solubility [3]. This scenario is valuable for drug discovery programs seeking to improve the selectivity and developability of kinase inhibitor leads, particularly for indications requiring topical or localized delivery.
Strain-Driven Ring-Opening Reactions for Heterocycle Diversification
The 25-32 kcal/mol ring strain of the azetidine core enables unique ring-opening, cycloaddition, and functionalization chemistries that are kinetically inaccessible with larger, less strained N-heterocycles [4][5]. This scenario is essential for synthetic chemists exploring novel reaction manifolds to access diverse nitrogen-containing scaffolds for library synthesis or lead optimization.
Off-target kinase panel review; solubility and developability endpoints
Ring-strain-driven heterocycle diversification
Ring strain energy (~25–32 kcal/mol)
Ring-opening and cycloaddition reaction scope; novel scaffold access
[1] Moreno, K. X., & Simanek, E. E. (2007). Identification of diamine linkers with differing reactivity and their application in the synthesis of melamine dendrimers. Tetrahedron Letters, 48(50), 8767-8770. View Source
[2] Ikee, Y., Hashimoto, K., Nakashima, M., Hayashi, K., Sano, S., Shiro, M., & Nagao, Y. (2007). Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane. Bioorganic & Medicinal Chemistry Letters, 17(4), 942-945. View Source
[3] Gordhan, H. M., Miller, S. T., Clancy, D. C., Ina, M., McDougal, A. V., Cutno, D. K., ... & Ellis, D. A. (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. Journal of Medicinal Chemistry, 66(13), 8929-8950. View Source
[4] Bachrach, S. M. (2013). Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? Journal of Physical Organic Chemistry, 26(7), 599-605. View Source
[5] Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. View Source
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